REACTION_SMILES
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[CH2:20]([Cl:21])[Cl:22].[O:2]=[C:3]1[CH:4]([CH2:10][C:11](=[O:12])[O:13][CH2:14][CH3:15])[C:5](=[O:9])[CH2:6][CH2:7][CH2:8]1.[OH2:1].[S:16]([Cl:17])([Cl:18])=[O:19]>>[O:2]=[C:3]1[C:4]([CH2:10][C:11](=[O:12])[O:13][CH2:14][CH3:15])=[C:5]([Cl:18])[CH2:6][CH2:7][CH2:8]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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ClCCl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCOC(=O)CC1C(=O)CCCC1=O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=S(Cl)Cl
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Name
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Type
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product
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Smiles
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CCOC(=O)CC1=C(Cl)CCCC1=O
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |